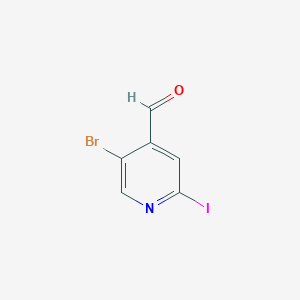

5-Bromo-2-iodoisonicotinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

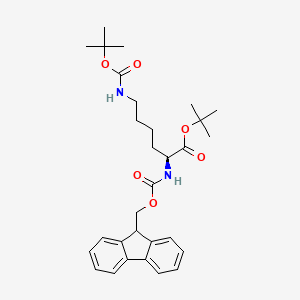

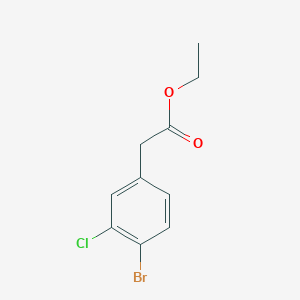

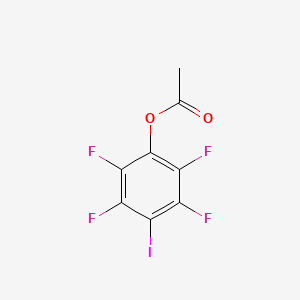

5-Bromo-2-iodoisonicotinaldehyde is a chemical compound with the CAS Number: 1289018-37-6 . It has a molecular weight of 311.9 and its IUPAC name is 5-bromo-2-iodoisonicotinaldehyde . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is available in either liquid or solid form .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-iodoisonicotinaldehyde is 1S/C6H3BrINO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

5-Bromo-2-iodoisonicotinaldehyde has a molecular weight of 311.9 . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is available in either liquid or solid form .Scientific Research Applications

Palladium-Catalyzed Arylation The compound is utilized in palladium-catalyzed direct arylation processes. Specifically, 1-N-benzyl-5-iodo(or bromo)uracil is arylated with arenes and heteroarenes to produce uracil analogs used as RNA and DNA probes. This reaction avoids the use of arylboronic acid or stannane precursors, showcasing a significant application in the synthesis of nucleosides (Liang, Gloudeman, & Wnuk, 2014).

Organometallic Reagents and Coupling Reactions 5-Bromo-2-iodoisonicotinaldehyde is used to prepare organometallic reagents like 5-bromo-2-pyridylzinc iodide, which are essential in various coupling reactions. This route allows the selective oxidative addition to C–I bonds and provides a pathway to synthesize cross-coupling products (Rieke & Kim, 2011).

Ligand Synthesis and Metal Salt Binding The bromo-methylation of 5-substituted salicylaldehydes, related to 5-bromo-2-iodoisonicotinaldehyde, is utilized to attach functional arms to salicylaldehydes. These functionalized compounds are used in the synthesis of heteroditopic ligands that act as receptors for metal salts, highlighting its role in coordination chemistry (Wang et al., 2006).

Electrochemical Studies The electrochemical reductive cleavage of carbon-halogen bonds in compounds like 5-bromo-1,3-dichloro-2-iodobenzene is studied for understanding the mechanistic aspects of these reactions. These studies reveal transient species and provide insights into the behavior of halogenated compounds during electrochemical processes (Prasad & Sangaranarayanan, 2004).

Fluorescent Chromophores Synthesis The synthesis of BOPHY dyes involving bromo and iodo components, akin to 5-bromo-2-iodoisonicotinaldehyde, results in highly fluorescent dyes. These dyes, with large Stokes shifts, are significant in various applications, including as fluorescent probes in biochemical assays (Huaulmé et al., 2015).

Iodide Ion-Selective Electrodes The compound is used in constructing iodide ion-selective electrodes, essential in electrochemical studies and analytical applications. These electrodes exhibit Nernstian slopes and are used for the potentiometric determination of iodide ion concentrations (Shokrollahi et al., 2009).

Safety and Hazards

The safety information for 5-Bromo-2-iodoisonicotinaldehyde indicates that it is a dangerous compound. The GHS pictogram is GHS06 . The hazard statement is H301 , which means it is toxic if swallowed. The precautionary statements are P301+P310 , which advise to call a poison center or doctor if the compound is swallowed .

Future Directions

While specific future directions for 5-Bromo-2-iodoisonicotinaldehyde are not mentioned, it’s worth noting that brominated compounds are often used in the synthesis of pharmaceuticals and other organic compounds. For example, 5-bromo-2-chlorobenzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Mechanism of Action

Target of Action

Similar compounds such as 5-bromo-2-aryl benzimidazoles have been studied as potential inhibitors of the α-glucosidase enzyme .

Mode of Action

Based on the studies of related compounds, it can be inferred that these types of compounds may interact with their targets (such as α-glucosidase) and inhibit their activity . This interaction could lead to changes in the normal functioning of the target, potentially altering biochemical processes.

Biochemical Pathways

If we consider its potential role as an α-glucosidase inhibitor, it could affect the carbohydrate digestion pathway by slowing down the conversion of complex carbohydrates into glucose . This could have downstream effects on glucose metabolism and insulin regulation.

Result of Action

If it acts as an α-glucosidase inhibitor, it could potentially reduce postprandial hyperglycemia by delaying carbohydrate digestion, thereby reducing glucose absorption .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

properties

IUPAC Name |

5-bromo-2-iodopyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSBPGOWSGYKJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1I)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-iodoisonicotinaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine](/img/structure/B6591096.png)

![Methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B6591101.png)

methanone hydrochloride](/img/structure/B6591143.png)

![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B6591164.png)